molecular formula C19H15ClFN3OS B14989590 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B14989590
M. Wt: 387.9 g/mol
InChI Key: XOOWZBFFBVZEBD-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide: is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol derivative.

    Substitution with the Fluorophenylmethyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in various substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C19H15ClFN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3OS/c1-12-2-8-15(9-3-12)23-18(25)17-16(20)10-22-19(24-17)26-11-13-4-6-14(21)7-5-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

XOOWZBFFBVZEBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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